Methyldiphenyl(trifluoromethyl)phosphonium iodide
Description
Properties
Molecular Formula |
C14H13F3IP |
|---|---|
Molecular Weight |
396.13 g/mol |
IUPAC Name |
methyl-diphenyl-(trifluoromethyl)phosphanium;iodide |
InChI |
InChI=1S/C14H13F3P.HI/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
JQJWVFSWHCQFCR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F.[I-] |
Origin of Product |
United States |
Preparation Methods
Mechanism
The reaction proceeds via nucleophilic substitution, where the phosphine attacks the methyl electrophile (e.g., CH₃I), resulting in quaternization and iodide counterion incorporation.
Procedure
Reagents :
- Diphenyl(trifluoromethyl)phosphine (Ph₂PCF₃)
- Methyl iodide (CH₃I) or methyl triflate (CF₃SO₃CH₃)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Conditions :
Workup :
- Remove volatile byproducts (e.g., HI) under reduced pressure.
- Recrystallize the product from polar solvents (e.g., ethanol or acetone).
Yield : ~85–90% when using CH₃I, as reported in optimized protocols.
Trifluoromethylation of Diphenylmethylphosphine
An alternative approach involves introducing the trifluoromethyl group post-quaternization.
Mechanism
Diphenylmethylphosphine (Ph₂PCH₃) undergoes trifluoromethylation via hypervalent iodine reagents (e.g., 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or CF₃I, followed by iodide exchange.
Procedure
Reagents :
- Diphenylmethylphosphine (Ph₂PCH₃)
- Trifluoromethylation agent:
- 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni reagent)
- CF₃I (gaseous or liquid)
Conditions :
Workup :
Yield : 58–74% for Togni reagent-mediated reactions.
Ion-Exchange Reactions
Phosphonium salts with non-iodide counterions (e.g., triflate) can be converted to iodide via anion exchange.
Mechanism
Methyldiphenyl(trifluoromethyl)phosphonium triflate reacts with KI or NaI, displacing the triflate ion with iodide.
Procedure
Reagents :
- Methyldiphenyl(trifluoromethyl)phosphonium triflate (Ph₂P(CF₃)CH₃OSO₂CF₃)
- KI or NaI
Conditions :
- Solvent : Water or acetone
- Temperature : RT
- Time : 1–2 hours
Workup :
Yield : >90% due to high solubility of triflate byproducts.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with CH₃I | Ph₂PCF₃, CH₃I | 60°C, 18 h, DCM | 85–90% | High yield, direct route | Requires pure Ph₂PCF₃ |
| Trifluoromethylation | Ph₂PCH₃, Togni reagent or CF₃I | −78°C → RT, DCM/THF | 58–74% | Flexible for diverse substrates | Lower yields, CF₃I handling risks |
| Ion Exchange | Ph₂P(CF₃)CH₃OSO₂CF₃, KI | RT, acetone | >90% | Simple, high purity | Requires pre-synthesized triflate |
Key Challenges and Solutions
- Stability of Ph₂PCF₃ :
- Byproduct Management :
- Catalyst Optimization :
- For CF₃I reactions, CuI enhances reactivity but may lead to side products (e.g., CF₃Br). Optimize catalyst loading to <10 mol%.
Chemical Reactions Analysis
Hydrolysis to Fluoroform and Phosphine Oxide
The trifluoromethyl group undergoes hydrolysis in aqueous conditions:
-
Reaction :
-
Experimental Data : Hydrolysis of 0.127 g phosphonium iodide with 3.5 g water yields 0.022 g fluoroform (99.1% efficiency) and methyldiphenylphosphine oxide (m.p. 111–112°C) .
-
Significance : The reaction highlights the lability of the P–CF₃ bond under hydrolytic conditions due to the electron-withdrawing nature of the trifluoromethyl group .
Reactivity in Halogenation Reactions
While direct halogenation of the phosphonium iodide is not explicitly documented, its precursor (diphenyltrifluoromethylphosphine) reacts with halogens:
-
Example :
This suggests potential for analogous reactions in the phosphonium salt under controlled conditions .
Substitution Reactions
The iodide ion may act as a leaving group in nucleophilic substitution:
Scientific Research Applications
Methyldiphenyl(trifluoromethyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyldiphenyl(trifluoromethyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions . The molecular pathways involved include nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The trifluoromethyl derivative has a higher molecular weight compared to methyltriphenylphosphonium iodide due to the fluorine atoms.
- Melting Points : Methyltriphenylphosphonium iodide and trimethylphenylphosphonium iodide exhibit defined melting points (~183–185°C and 218°C, respectively), while data for the trifluoromethyl analog are unavailable.
- Solubility : All analogs show affinity for polar solvents, but the trifluoromethyl group may enhance solubility in fluorophilic environments.
Reactivity and Stability
- Hydrolysis : this compound undergoes rapid hydrolysis in cold water, releasing the trifluoromethyl group . In contrast, methyltriphenylphosphonium iodide is stable under similar conditions and is widely used as a phase-transfer catalyst .
- Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature likely increases the electrophilicity of the phosphorus center, making the compound more reactive in nucleophilic substitutions compared to methyl- or ethyl-substituted analogs.
- Applications : While methyltriphenylphosphonium iodide is employed in Wittig reactions and catalysis , the trifluoromethyl variant’s instability limits its utility in similar contexts. Instead, it may serve as a precursor for generating trifluoromethyl-containing intermediates.
Substituent Influence on Properties
- Trifluoromethyl vs. Methyl : The trifluoromethyl group reduces basicity and increases hydrolytic lability compared to methyl. This contrasts with ’s general claim that single-trifluoromethyl phosphines resemble parent compounds (e.g., triphenylphosphine) in properties—a discrepancy highlighting the unique behavior of quaternary phosphonium salts versus phosphines.
- Benzyl vs. Trifluoromethyl : Benzyltriphenylphosphonium iodide’s bulkier benzyl group may hinder reactivity in sterically demanding reactions, whereas the trifluoromethyl group’s electronic effects dominate in the target compound .
Research Findings and Implications
- Synthetic Utility : The hydrolysis sensitivity of this compound suggests it is better suited for transient intermediate generation than long-term applications .
- Comparative Stability : Ethyl- and methyl-substituted analogs are more thermally stable, making them preferable for high-temperature reactions .
Biological Activity
Methyldiphenyl(trifluoromethyl)phosphonium iodide (MDPPh3CF3I) is a phosphonium salt that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure, characterized by a trifluoromethyl group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of MDPPh3CF3I, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of MDPPh3CF3I can be attributed to its ability to interact with biological macromolecules and modulate various cellular processes. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with cellular membranes and proteins.
- Cell Membrane Interaction : The phosphonium ion can facilitate the transport of the compound across lipid membranes, enabling it to reach intracellular targets.
- Enzyme Modulation : MDPPh3CF3I may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular signaling and metabolic processes.
Antimicrobial Properties
Recent studies have indicated that MDPPh3CF3I exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of biofilm formation.
Table 1: Antimicrobial Activity of MDPPh3CF3I
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of MDPPh3CF3I have been evaluated in various cancer cell lines. The compound shows selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxicity of MDPPh3CF3I in Cancer Cell Lines
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of MDPPh3CF3I on HeLa cells. The results demonstrated that treatment with the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : In a comparative study, MDPPh3CF3I was tested against standard antimicrobial agents. It showed superior efficacy against Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant strains .
Q & A
Q. How to optimize this compound’s performance in high-temperature or acidic environments?
- Methodological Answer : Incorporate thermally stable substituents (e.g., trifluoromethyl groups) to enhance thermal resilience. In acidic media, evaluate protonation-dependent solubility via UV-Vis spectroscopy. Coating techniques like atomic layer deposition (ALD) can stabilize phosphonium salts on substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
